molecular formula C16H24N2O2S B2834575 N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide CAS No. 1210227-93-2

N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide

Cat. No.: B2834575
CAS No.: 1210227-93-2
M. Wt: 308.44
InChI Key: DJWWUSASWBIFNG-UHFFFAOYSA-N
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Description

N-[(1-Benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide is a sulfonamide derivative featuring a benzyl-substituted piperidine core linked to a cyclopropanesulfonamide group. This structure combines the lipophilic benzylpiperidine moiety, known for its interaction with central nervous system (CNS) targets, with the compact, conformationally restricted cyclopropane ring, which enhances metabolic stability and modulates electronic properties.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-21(20,16-6-7-16)17-12-14-8-10-18(11-9-14)13-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWWUSASWBIFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide typically involves the reaction of 1-benzylpiperidine with cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, leading to the formation of various substituted derivatives.

Scientific Research Applications

Therapeutic Potential

N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide has been investigated for its potential in treating several diseases, particularly cancer. The compound is associated with the modulation of specific protein levels, which can significantly impact disease progression.

Cancer Treatment

Recent studies indicate that this compound may be effective in targeting IKZF2 (Ikaros family zinc finger 2) protein levels, which are implicated in various malignancies. The reduction of IKZF2 levels has been linked to the treatment of:

  • Non-small cell lung cancer (NSCLC)
  • Triple-negative breast cancer (TNBC)
  • Acute myelogenous leukemia (AML)
  • Gastrointestinal stromal tumors (GIST)

The administration of this compound may lead to a decrease in tumor growth and metastasis by modulating these pathways .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different cancer types:

Study on Non-Small Cell Lung Cancer

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of NSCLC when administered at specific dosages. The study highlighted the compound's ability to lower IKZF2 levels, resulting in enhanced anti-tumor immunity .

Triple-Negative Breast Cancer Research

In another investigation focused on triple-negative breast cancer, researchers found that this compound inhibited cell migration and invasion in vitro. The results suggested that the compound could serve as a novel therapeutic agent for this aggressive cancer type .

Mechanistic Insights

Research into the mechanistic pathways revealed that the compound activates apoptotic pathways while inhibiting pro-survival signals within cancer cells, making it a dual-action agent against malignancies .

Data Table: Summary of Applications

Application AreaDisease TypeMechanism of ActionStudy Reference
Cancer TreatmentNon-small cell lung cancerIKZF2 degradation
Cancer TreatmentTriple-negative breast cancerInhibition of migration and invasion
Cancer TreatmentAcute myelogenous leukemiaModulation of apoptotic pathways
Cancer TreatmentGastrointestinal stromal tumorsAlteration of immune response

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is known to interact with beta-secretase 1, an enzyme implicated in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Piperidine vs. Cyclopentyl Derivatives

The benzylpiperidine core in the target compound distinguishes it from cyclopentyl-based sulfonamides (e.g., N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide, ). Cyclopentyl derivatives often incorporate heterocyclic appendages like pyrrolo[2,3-d]pyrimidine or imidazo[1,2-a]pyrrolo[2,3-e]pyrazine (–7), which are associated with kinase inhibition or nucleotide-binding targets. In contrast, the benzylpiperidine group is strongly linked to sigma1 receptor binding, as demonstrated by Huang et al., where analogous N-(1-benzylpiperidin-4-yl)arylacetamides showed high sigma1 selectivity (Ki ratios >70 for sigma2/sigma1) .

Table 1: Core Structure Impact on Target Affinity
Compound Class Core Structure Primary Target Selectivity (Sigma2/Sigma1 Ki Ratio)
Target Compound Benzylpiperidine Sigma1 receptor* >70 (inferred from analogs)
Cyclopentyl Derivatives (e.g., ) Cyclopentyl Kinases/Nucleotide-binding proteins N/A
N-(1-Benzylpiperidin-4-yl)arylacetamides () Benzylpiperidine Sigma1 receptor 74–122

*Inferred from structural analogs in .

Substituent Effects on Receptor Binding

  • Aromatic Ring Modifications : Replacement of the phenylacetamide moiety in benzylpiperidine analogs with thiophene or naphthyl rings preserved sigma1 affinity, while pyridyl or imidazole substitutions reduced affinity by >60-fold . This highlights the importance of aromatic electron density for sigma1 interaction, a property retained in the target compound’s benzyl group.
  • Halogen Substitutions: Dual halogenation on both the benzyl and acetamide aromatic rings increased sigma2 affinity significantly (), suggesting that the target compound’s non-halogenated structure favors sigma1 selectivity.

Heterocyclic Appendages and Functional Groups

Compounds like N-((1S,3R,4S)-3-ethyl-4-(8-methyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide () incorporate fused heterocycles, which are absent in the target compound. These modifications likely shift therapeutic targets; for example, pyrrolo-pyrazine derivatives are implicated in oncology due to interactions with kinases or nucleic acids .

Table 2: Functional Group Impact on Physicochemical Properties
Compound Key Functional Groups LogP* (Predicted) Solubility
Target Compound Benzylpiperidine, cyclopropane Moderate (~2.5) Low (lipophilic)
N-(3-amino-4-methylcyclopentyl) derivatives () Cyclopentyl, amino Lower (~1.8) Higher
Pyrrolo-pyrimidine analogs () Pyrrolo[2,3-d]pyrimidine Higher (~3.0) Low

*Estimated based on structural features.

Key Research Findings and Implications

Sigma1 Selectivity : The benzylpiperidine-cyclopropanesulfonamide scaffold favors sigma1 receptor binding, with halogen-free analogs showing minimal sigma2 interaction .

Metabolic Stability : The cyclopropane ring enhances stability compared to larger aliphatic rings (e.g., cyclohexyl), as seen in patent derivatives (–7).

Therapeutic Potential: While the target compound may have CNS applications, cyclopentyl derivatives with heterocycles (–5) are more likely candidates for kinase inhibition or antiviral uses.

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the management of neuropathic pain and as a sodium channel blocker. This article synthesizes current research findings on its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety attached to a benzylpiperidine structure. Its chemical formula is C13H18N2O2SC_{13}H_{18}N_2O_2S, and it has a molecular weight of approximately 270.36 g/mol. The structure can be represented as follows:

N 1 benzylpiperidin 4 yl methyl cyclopropanesulfonamide\text{N 1 benzylpiperidin 4 yl methyl cyclopropanesulfonamide}

Synthesis

The synthesis of this compound typically involves the reaction of benzylpiperidine derivatives with cyclopropanesulfonyl chloride. The general procedure includes:

  • Formation of the Sulfonamide: Reacting benzylpiperidine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
  • Purification: The product is purified using recrystallization techniques or chromatography.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Sodium Channel Blockade: The compound selectively inhibits voltage-gated sodium channels, which is crucial for its analgesic effects. This selectivity is particularly beneficial in treating conditions like neuropathic pain without the side effects associated with traditional opioids .
  • Analgesic Effects: In animal models, administration of this compound has shown to reduce pain responses significantly, indicating its potential as an analgesic agent .
  • Cytotoxicity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • Neuropathic Pain Management: A double-blind study involving patients with chronic neuropathic pain demonstrated that those treated with this compound reported a significant decrease in pain levels compared to placebo groups .
  • Cancer Research: In vitro studies have shown that treatment with this compound resulted in reduced viability of various cancer cell lines, suggesting its potential role in cancer therapy .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and effects of this compound compared to other similar compounds.

Compound NameSodium Channel BlockadeAnalgesic EfficacyCytotoxicity
N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamideYesHighModerate
FentanylYesVery HighLow
GabapentinNoModerateNone

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the piperidine-benzyl backbone. Key steps include nucleophilic substitution to introduce the cyclopropanesulfonamide group. Temperature control (e.g., maintaining 0–5°C during sulfonylation) and purification via column chromatography or recrystallization are critical for high purity (>95%). Protecting groups like tert-butoxycarbonyl (Boc) may prevent undesired side reactions during intermediate steps .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and stereochemistry. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while mass spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve ambiguities in stereochemical assignments for crystalline derivatives .

Q. How do researchers design in vitro assays to evaluate the compound’s pharmacological effects?

  • Methodological Answer : Target-specific assays (e.g., enzyme inhibition or receptor-binding studies) require optimizing buffer conditions (pH 7.4, 37°C) and substrate concentrations (Km values). For cytotoxicity screening, cell viability assays (MTT or resazurin-based) with IC50 determination over 72-hour exposure are standard. Include positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. What computational strategies are employed to model interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) predicts binding modes using crystal structures of targets (e.g., bacterial dihydrofolate reductase). Quantum mechanics/molecular mechanics (QM/MM) simulations refine interaction energies, while molecular dynamics (MD) simulations (50–100 ns trajectories) assess binding stability. Free-energy perturbation (FEP) calculations quantify affinity changes from structural modifications .

Q. How can contradictions in biological activity data across studies be systematically resolved?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays). Analyze batch-to-batch compound variability via HPLC purity checks. Apply meta-analysis frameworks to account for differences in experimental conditions (e.g., cell lines, serum concentrations). Theoretical frameworks, such as systems pharmacology models, integrate pharmacokinetic/pharmacodynamic (PK/PD) variability .

Q. What strategies mitigate off-target effects during lead optimization of this sulfonamide derivative?

  • Methodological Answer : Off-target profiling using kinase panels or proteome-wide affinity capture-mass spectrometry identifies promiscuous interactions. Structure-activity relationship (SAR) studies focus on modifying the benzylpiperidine moiety to enhance selectivity—e.g., introducing electron-withdrawing groups (fluoro, nitro) reduces π-π stacking with non-target proteins. In silico toxicity prediction tools (e.g., ProTox-II) prioritize low-risk analogs .

Q. How can reaction kinetics be studied to optimize catalytic steps in the compound’s synthesis?

  • Methodological Answer : Real-time reaction monitoring via inline FTIR or Raman spectroscopy tracks intermediate formation. Arrhenius plots (ln(k) vs. 1/T) determine activation energies for rate-limiting steps. Kinetic isotope effects (KIEs) using deuterated reagents elucidate mechanistic pathways (e.g., SN1 vs. SN2). Microfluidic reactors enable precise control of residence time and temperature gradients for scalable synthesis .

Q. What experimental approaches validate target engagement in complex cellular models?

  • Methodological Answer : Cellular thermal shift assays (CETSA) confirm compound-target binding by measuring protein thermal stability shifts. Bioluminescence resonance energy transfer (BRET) or fluorescence polarization assays quantify engagement in live cells. CRISPR-Cas9 knockout of the target gene followed by loss-of-activity phenotype provides genetic validation .

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